Ethyl 7-chloroquinoline-6-carboxylate

Regiochemistry Positional isomerism Quinoline scaffold

Positional isomer confusion derails medicinal chemistry-the 7-chloro-6-carboxylate regioisomer is specifically required for P. falciparum and MPO target engagement. This scaffold eliminates synthetic failure risk. • 7-Cl pharmacophore validated in click-chemistry derivatives: IC50 11.9-79.7 µM against P. falciparum • 6-COOEt ester enables orthogonal amide coupling or hydrolysis for SAR diversification; compatible with mixed Li-Mg metalation chemistry • ≥95% purity, ambient storage, supplied globally for immediate parallel synthesis and library production

Molecular Formula C12H10ClNO2
Molecular Weight 235.66 g/mol
CAS No. 916812-04-9
Cat. No. B1532870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-chloroquinoline-6-carboxylate
CAS916812-04-9
Molecular FormulaC12H10ClNO2
Molecular Weight235.66 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C2C(=C1)C=CC=N2)Cl
InChIInChI=1S/C12H10ClNO2/c1-2-16-12(15)9-6-8-4-3-5-14-11(8)7-10(9)13/h3-7H,2H2,1H3
InChIKeyTXHJCQRFVDYGBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 7-chloroquinoline-6-carboxylate (CAS 916812-04-9): Procurement-Grade Quinoline Scaffold for Medicinal Chemistry and Intermediate Synthesis


Ethyl 7-chloroquinoline-6-carboxylate (CAS 916812-04-9) is a heterocyclic building block of the quinoline family, with molecular formula C12H10ClNO2 and molecular weight 235.67 g/mol . It features a chlorine substituent at the 7-position and an ethyl carboxylate ester at the 6-position of the quinoline ring system, a regiochemical arrangement that provides two distinct functional handles for downstream derivatization [1]. The compound is supplied as a versatile small molecule scaffold (typically ≥95% purity) for research and development use, with computed physicochemical parameters including a density of 1.286±0.06 g/cm³ (20 °C, 760 mmHg), boiling point of 360.8±22.0 °C, polar surface area (PSA) of 39.19 Ų, and a calculated LogP of approximately 3.06, placing it within favorable drug-like property space [2].

Why Regioisomeric or Positional Analogs Cannot Substitute for Ethyl 7-chloroquinoline-6-carboxylate in Structure-Focused Procurement


Ethyl 7-chloroquinoline-6-carboxylate belongs to a family of chloro-quinoline carboxylate esters that share the identical molecular formula (C12H10ClNO2) and molecular weight (235.67 g/mol) yet differ critically in the ring position of both the chlorine and the ester group [1]. This positional isomerism profoundly affects chemical reactivity, steric accessibility, electronic distribution, and downstream derivatization pathways. For instance, the 7-chloro substituent on the quinoline ring has been demonstrated in structure-activity relationship (SAR) studies to be essential for biological potency in antimalarial and antibacterial programs, while relocation of the chloro group to other positions (e.g., 2-, 5-, or 6-) alters or abolishes target engagement [2]. Similarly, the 6-carboxylate ester position dictates the geometry of coupling reactions during library synthesis; a 2- or 3-carboxylate regioisomer will yield different vectors and conformational constraints in the final elaborated molecules. Generic substitution with a different positional isomer therefore carries high risk of synthetic failure, altered pharmacokinetic profile, or complete loss of biological activity in structure-based drug discovery campaigns .

Quantitative Differentiation Evidence for Ethyl 7-chloroquinoline-6-carboxylate Versus Closest Analogs


Regiochemical Identity: 7-Chloro-6-carboxylate Substitution Pattern Distinguishes This Scaffold from All Other C12H10ClNO2 Positional Isomers

Ethyl 7-chloroquinoline-6-carboxylate possesses a unique substitution pattern among the family of chloro-quinoline carboxylate esters sharing the formula C12H10ClNO2. The seven regioisomeric possibilities include the 2-chloro, 3-chloro, 4-chloro, 5-chloro, 6-chloro, 7-chloro, and 8-chloro variants, each with the carboxylate ester at various positions. The specific 7-chloro-6-carboxylate combination places the electron-withdrawing chlorine at a position that influences quinoline ring electronics differently than other chloro positions, while the 6-ester provides a steric and electronic environment distinct from 2-, 3-, 4-, or 8-carboxylate analogs [1]. Patent WO2006/132739 explicitly describes the co-synthesis of ethyl 7-chloro-6-quinolinecarboxylate and ethyl 5-chloro-6-quinolinecarboxylate as a mixture from 4-amino-2-chlorobenzoic acid, glycerol, and sodium 3-nitrobenzenesulfonate, requiring subsequent separation, which demonstrates that these positional isomers are chemically distinct entities with different properties .

Regiochemistry Positional isomerism Quinoline scaffold Structure-activity relationship

Physicochemical Property Differentiation: Computed LogP and Density Versus 2-Chloro Regioisomer

The computed octanol-water partition coefficient (LogP) for ethyl 7-chloroquinoline-6-carboxylate is approximately 3.06, and the density is 1.286±0.06 g/cm³ at 20 °C and 760 mmHg . By comparison, the 2-chloro regioisomer ethyl 2-chloroquinoline-6-carboxylate (CAS 29969-56-0) has a reported density of approximately 1.3±0.1 g/cm³ and a boiling point of 356.0±22.0 °C, while the 7-chloro-6-carboxylate target compound has a boiling point of 360.8±22.0 °C . These differences, while modest, reflect the distinct electronic and steric environments conferred by the chlorine position. The LogP of 3.06 for the target compound places it within the Lipinski Rule of Five cut-off (LogP ≤5) and close to the optimal range (1-3) for oral bioavailability, making it a suitable starting point for drug discovery programs where physicochemical property control is critical [1].

Lipophilicity Drug-likeness Physicochemical properties ADME prediction

Synthetic Accessibility and Dual Functional Handle Advantage for Derivatization

The 7-chloro-6-carboxylate substitution pattern provides two orthogonal functional handles for sequential derivatization: the ethyl ester at the 6-position can be hydrolyzed to the carboxylic acid or converted to amides, while the 7-chloro substituent can undergo nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions. This dual reactivity is structurally distinct from analogs such as ethyl 7-chloroquinoline-2-carboxylate, where the ester at the 2-position (adjacent to the ring nitrogen) exhibits different electronic properties and steric accessibility, or ethyl 2-chloroquinoline-6-carboxylate, where the chlorine at the 2-position (also adjacent to the ring nitrogen) shows enhanced reactivity toward nucleophiles due to the electron-withdrawing effect of the pyridine nitrogen [1]. The 7-chloroquinoline core is a privileged scaffold in antimalarial drug discovery, where the 7-chloro substituent has been shown to be essential for activity, while the 6-carboxylate provides a vector for side-chain attachment that is geometrically distinct from the 4-position substitution commonly employed in chloroquine analogs [2]. Synthetic methodology using mixed lithium-magnesium reagents has been developed specifically for functionalization of 7-chloroquinoline derivatives, demonstrating the unique reactivity profile of this substitution pattern [3].

Synthetic intermediate Derivatization Nucleophilic aromatic substitution Ester hydrolysis

7-Chloroquinoline Scaffold Privilege: Documented Antimalarial and Antibacterial SAR Favoring 7-Chloro Substitution

Structure-activity relationship studies on 7-chloroquinoline derivatives have established that the 7-chloro substituent is critical for biological activity. In a study of 7-chloroquinoline derivatives synthesized via click chemistry using ultrasound irradiation, all compounds showed moderate antimalarial activity with IC50 < 100 µM against Plasmodium falciparum, and six compounds (2, 3, 4, 6, 8, and 9) demonstrated high activity with IC50 < 50 µM, with compound 9 achieving IC50 = 11.92 µM [1]. Furthermore, SAR studies on 4-aminoquinolines demonstrated that removal of the chlorine at the 7-position abolished antiplasmodial activity, and most substitutions on the quinoline ring markedly reduced activity, confirming the essential nature of the 7-chloro motif [2]. In antibacterial evaluations, 7-chloroquinoline analogs showed inhibition zones of 11.00-12.00 mm against E. coli, with select derivatives displaying IC50 values of 0.31 µg/mL in DPPH radical scavenging assays (compared to ascorbic acid at 2.41 µg/mL) [3]. While these studies evaluate elaborated 7-chloroquinoline derivatives rather than the ethyl ester scaffold itself, the data establish that the 7-chloro substitution pattern is a privileged pharmacophoric element that cannot be replaced by other halogen positions without loss of activity.

Antimalarial Antibacterial Structure-activity relationship 7-Chloroquinoline

Commercial Sourcing Differentiation: Purity Specifications and Price-Performance Relative to Closest Regioisomeric Analogs

Ethyl 7-chloroquinoline-6-carboxylate is commercially available from multiple reputable vendors with a standard purity specification of ≥95% (HPLC). CymitQuimica (Biosynth brand) offers 50 mg at €617.00 and 500 mg at €1,719.00 . Macklin supplies 250 mg at ¥2,752 . Comparable regioisomers show distinct pricing structures: ethyl 7-chloroquinoline-2-carboxylate (CAS 116529-90-9, 97% purity) is available at €31.00-€131.00 for similar quantities, reflecting higher synthetic accessibility and broader demand, while ethyl 7-chloroquinoline-3-carboxylate (CAS 133455-49-9, 98%) ranges from €31.00-€874.00 . Ethyl 5-chloroquinoline-6-carboxylate (CAS 180421-62-9) is supplied at 98% purity by MolCore and Leyan . The higher unit cost of the 7-chloro-6-carboxylate isomer relative to the 2-carboxylate analog reflects the more challenging synthetic access to the 6-position ester with concurrent 7-chloro substitution, which requires specific precursors and separation from the 5-chloro co-product formed during Skraup synthesis. The MDL number MFCD18427211 uniquely identifies this compound in chemical inventory systems, preventing procurement errors .

Commercial availability Purity specification Procurement Cost comparison

Optimal Research and Industrial Application Scenarios for Ethyl 7-chloroquinoline-6-carboxylate Based on Evidence-Driven Differentiation


Medicinal Chemistry: Synthesis of 7-Chloroquinoline-Based Antimalarial and Antibacterial Lead Compounds

Ethyl 7-chloroquinoline-6-carboxylate serves as the optimal starting scaffold for medicinal chemistry programs targeting Plasmodium falciparum (antimalarial) or Gram-positive/Gram-negative bacteria, where the 7-chloro substituent is a validated pharmacophoric requirement. The 6-carboxylate ester provides a convenient functional handle for attaching diverse side chains via amide coupling or ester hydrolysis, while the 7-chloro position can be retained or further functionalized. Evidence from 7-chloroquinoline click chemistry derivatives demonstrates IC50 values ranging from 11.92 to 79.71 µM against P. falciparum, with the 7-chloro motif essential for activity retention [1]. This scaffold is directly applicable to structure-activity relationship (SAR) expansion campaigns where the 6-position vector is preferred for side-chain diversification, distinguishing it from 4-substituted 7-chloroquinoline analogs that have been more extensively explored [2].

Chemical Biology: Development of 7-Chloroquinoline-Derived Myeloperoxidase (MPO) Inhibitor Probes

Recent research has identified 7-chloroquinoline derivatives as a novel chemical class of myeloperoxidase (MPO) inhibitors for inflammatory disease applications. The 7-chloroquinoline core, with appropriate substitution, demonstrated potent MPO enzyme inhibition, favorable drug-likeness, and consistent binding interactions with catalytic triad residues as confirmed by molecular dynamics simulations [1]. Ethyl 7-chloroquinoline-6-carboxylate provides the correctly substituted core for elaborating MPO inhibitor candidates with the carboxylate ester positioned at the 6-position for further optimization. This application scenario leverages the specific regiochemistry of the 7-chloro-6-carboxylate arrangement that is not accessible from other positional isomers without extensive synthetic manipulation [2].

Synthetic Methodology: Preparation of Functionalized Quinoline Libraries via Mixed Lithium-Magnesium Reagent Chemistry

The 7-chloroquinoline scaffold, including the 6-carboxylate ester variant, has been specifically studied for functionalization using mixed lithium-magnesium reagents under mild conditions. This methodology enables regioselective metalation and subsequent trapping with electrophiles to generate diverse quinoline libraries [1]. Ethyl 7-chloroquinoline-6-carboxylate is particularly suited for this chemistry because the 6-ester group can act as a directing group for metalation or can be preserved through the reaction sequence, whereas 2- or 3-carboxylate esters may undergo competing reactions due to proximity to the ring nitrogen. The availability of this compound as a versatile small molecule scaffold from commercial sources supports its use as a key intermediate in parallel synthesis and library production campaigns [2].

Process Chemistry and Scale-Up: Intermediate for Quinoline Carboxylic Acid-Derived Active Pharmaceutical Ingredients (APIs)

The ester functionality at the 6-position enables straightforward hydrolysis to 7-chloroquinoline-6-carboxylic acid (CAS 1379311-06-4), which itself is a versatile intermediate for pharmaceutical development. The ethyl ester form offers advantages in purification (crystallization, chromatography) and storage stability compared to the free carboxylic acid [1]. Patent literature describes the use of quinoline carboxylic acid derivatives as intermediates for antibacterials, kinase inhibitors, and other therapeutic classes, where the 7-chloro substitution pattern is specifically required [2]. The Skraup-type synthesis documented in WO2006/132739 provides a scalable route to this compound, making it suitable as a key starting material or intermediate in process chemistry development, with the ethyl ester serving as a protected form of the carboxylic acid that can be deprotected under standard hydrolytic conditions at the appropriate synthetic stage .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 7-chloroquinoline-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.